Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
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Overview
Description
Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate is a complex organic compound with a unique structure that includes multiple functional groups such as carbamimidoyl, nitroso, and benzimidazole
Preparation Methods
The synthesis of Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate involves multiple steps. One common synthetic route starts with the preparation of 4-carbamimidoylphenylamine, which is then reacted with nitroso compounds to form the nitrosoamino intermediate. This intermediate undergoes further reactions with benzimidazole derivatives and pyridine-containing compounds to form the final product. The reaction conditions typically involve the use of organic solvents such as methanol or ethanol, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Chemical Reactions Analysis
Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The benzimidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. .
Scientific Research Applications
Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-cancer agent, particularly against gastric cancer cell lines.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It can be used as a probe to study various biochemical pathways and interactions due to its multiple functional groups
Mechanism of Action
The mechanism of action of Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate involves its interaction with specific molecular targets. The compound’s nitroso and carbamimidoyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its anti-cancer activity, where it can inhibit the growth and proliferation of cancer cells by targeting key enzymes involved in cell division .
Comparison with Similar Compounds
Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate can be compared with similar compounds such as:
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: This compound has a similar benzimidazole and pyridine structure but lacks the nitroso and carbamimidoyl groups.
Ethyl 3-(pyridin-2-ylamino)propanoate: This compound is simpler in structure and lacks the benzimidazole and nitroso groups. The uniqueness of this compound lies in its combination of multiple functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C27H28N8O4 |
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Molecular Weight |
528.6 g/mol |
IUPAC Name |
ethyl 3-[[2-[(4-carbamimidoyl-N-nitrosoanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C27H28N8O4/c1-3-39-25(36)13-15-34(23-6-4-5-14-30-23)27(37)19-9-12-22-21(16-19)31-24(33(22)2)17-35(32-38)20-10-7-18(8-11-20)26(28)29/h4-12,14,16H,3,13,15,17H2,1-2H3,(H3,28,29) |
InChI Key |
SFUHAFITZUGSKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CN(C4=CC=C(C=C4)C(=N)N)N=O)C |
Origin of Product |
United States |
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